molecular formula C8H4FNO3 B15305712 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B15305712
M. Wt: 181.12 g/mol
InChI Key: KPEJEPSHUOVXCE-UHFFFAOYSA-N
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Description

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4FNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, resulting in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinating agents and appropriate reaction conditions to achieve the desired substitution on the pyridine ring. The process may involve multiple steps, including halogenation, cyclization, and purification to obtain high-purity 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a fused furan-pyridine ring system. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other pyridinecarboxylic acids .

Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluorofuro[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12)

InChI Key

KPEJEPSHUOVXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC(=C2)C(=O)O)F

Origin of Product

United States

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